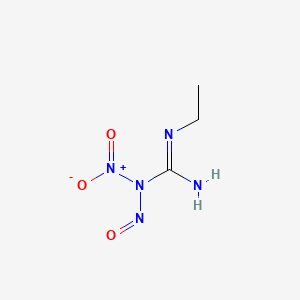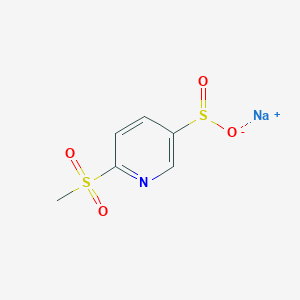
5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol: is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of two amino groups at positions 5 and 6, a methyl group at position 1, and hydroxyl groups at positions 2 and 4 on the tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyluracil with ammonia or amines in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules. It may also be used in the development of diagnostic tools and assays .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Methyluracil: Similar in structure but lacks the amino groups at positions 5 and 6.
6-Methyl-1,3,5-triazine-2,4-diamine: Contains a triazine ring instead of a pyrimidine ring.
5,6-Diamino-1-methyluracil: Similar but with different functional groups at positions 2 and 4.
Uniqueness: 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H12N4O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4,5-diamino-3-methyl-2,6-dihydro-1H-pyrimidine-2,6-diol |
InChI |
InChI=1S/C5H12N4O2/c1-9-3(7)2(6)4(10)8-5(9)11/h4-5,8,10-11H,6-7H2,1H3 |
InChI Key |
NCBARODVRJFZHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(NC(C(=C1N)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13112278.png)







![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)

![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)


